Sourcing unreliable activators for anionic polymerization can compromise polymer architecture and process consistency. Acetyl caprolactam provides a precise monofunctional activation pathway, preventing cross-linking at elevated temperatures (>220°C) to ensure linear, melt-processable Nylon 6 for RIM, composite fabrication, and 3D printing.
- Yields linear polyamide 6 with final molecular weight tunable via activator concentration.
- Enables rapid solidification kinetics (t₁/₂ < 1 min) for high-throughput additive manufacturing.
- Standard 98-99% assay; available in bulk and custom packaging for consistent industrial supply.
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Cat. No.B1259323
⚠ Attention: For research use only. Not for human or veterinary use.
Acetyl caprolactam (N-Acetyl-ε-caprolactam, CAS 1888-91-1, C₈H₁₃NO₂, MW 155.19) is an N-acyl derivative of ε-caprolactam classified as an imide, distinguished by an acetyl group on the lactam nitrogen . It functions primarily as a monofunctional activator (co-catalyst) in the anionic ring-opening polymerization (AROP) of ε-caprolactam to produce polyamide 6 (Nylon 6) [1]. Physical properties include density 1.094 g/mL at 25 °C and boiling point 134–135 °C at 26 mmHg . Its established role in cast polyamide production, reaction injection molding (RIM), and thermoplastic composite fabrication necessitates precise selection based on quantifiable performance metrics against available alternatives [1].
Monofunctional activator for anionic ring-opening polymerization (AROP) of ε-caprolactam
Suited for high-temperature processes including reaction injection molding (RIM) and composite fabrication
Primary molecular weight control agent in cast polyamide manufacturing
[1] Khodabakhshi K., Gilbert M., Dickens P., Hague R. (2010). Optimizing conditions for anionic polymerization of caprolactam for inkjetting. Adv. Polym. Technol., 29: 226–236. DOI: 10.1002/adv.20191. View Source
Why Acetyl Caprolactam Is Not Interchangeable
Substitution of acetyl caprolactam with ε-caprolactam, phenyl isocyanate, or bifunctional/bisimide activators is not scientifically equivalent and will alter polymerization kinetics, molecular architecture, and process outcomes. As an imide, acetyl caprolactam possesses distinct reactivity compared to the amide structure of ε-caprolactam, rendering it more susceptible to nucleophilic attack and fundamentally changing the polymerization mechanism [1]. Compared to alternative activators such as phenyl isocyanate, which similarly alters the polymerization course [2], acetyl caprolactam provides a monofunctional activation pathway that prevents undesirable cross-linking at elevated temperatures, a critical failure mode of bifunctional activators like methylene diphenyl diisocyanate (MDI) [3]. Additionally, compared to more complex bis carbamyl activators that demonstrate higher activity in certain aspects [4], acetyl caprolactam offers a widely established, commercially viable activation profile. These mechanistic and architectural divergences preclude generic substitution; the selection of acetyl caprolactam versus its comparators is a quantitative engineering decision based on the evidence dimensions presented below.
Imide vs. amide reactivity
Acetyl caprolactam (imide) is more susceptible to nucleophilic attack than ε-caprolactam (amide); substitution would fundamentally alter polymerization mechanism and kinetics.
Monofunctional vs. bifunctional activators
Bifunctional activators like MDI cause cross-linking at elevated temperature, yielding insoluble networks. Acetyl caprolactam preserves linear, melt-processable architecture.
Kinetic and process match
Alternative activators (e.g., phenyl isocyanate, bis carbamyl derivatives) exhibit divergent reactivity profiles; processing conditions and molecular weight control may not transfer directly.
[1] Archive-It. The One that Got Away: Comparison of N-acetylcaprolactam (imide) and caprolactam (amide) reactivity. View Source
[2] Solomon O., Oprescu Cr. (1969). Anionic polymerization of ε‐caprolactam with lithium aluminum hydride and with N‐acetyl‐caprolactam and phenyl isocyanate activators. Die Makromolekulare Chemie, 126(1): 197-205. DOI: 10.1002/macp.1969.021260122. View Source
[3] Jiang M., Tan H., Jiang L., Duan J., Gu X., Feng L. (2024). Anionic Ring-Opening Polymerization of ε‑Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Ind. Eng. Chem. Res., 63(45): 19476–19485. DOI: 10.1021/acs.iecr.4c02855. View Source
[4] Mateva R., Delev O. (1999). On the activating anionic polymerization of ε-caprolactam in bulk caused by bis carbamyl derivatives. Eur. Polym. J., 35(2): 325-333. DOI: 10.1016/S0014-3057(98)00113-X. View Source
Acetyl Caprolactam: Key Differential Evidence
No Cross-Linking vs. Bifunctional MDI
Acetyl caprolactam, as a monofunctional activator, eliminates cross-linking reactions at elevated polymerization temperatures (220 °C), whereas the bifunctional activator methylene diphenyl diisocyanate (MDI) initiates cross-linking, producing insoluble, non-melting polymer networks [1]. This architectural control is a definitive point of differentiation.
Cross-linking outcomeHead-to-head
Linear PA6 vs. cross-linked network
Supports high-temperature process selection; MDI yields unusable thermoset
Anionic polymerization at 220 °C; monofunctional AcCL avoids cross-linking
Anionic PolymerizationPolyamide 6Cross-Linking
Evidence Dimension
Polymerization outcome at high temperature (220 °C)
Target Compound Data
Soluble, melt-processable linear polyamide 6
Comparator Or Baseline
Methylene diphenyl diisocyanate (MDI) as activator
Quantified Difference
No cross-linking (linear polymer) vs. Cross-linked network
Conditions
Anionic polymerization of ε-caprolactam at 220 °C, above crystallization temperature of PA6
Why This Matters
This evidence directly addresses processibility and material properties in high-temperature manufacturing, where MDI fails to produce a usable thermoplastic.
Anionic PolymerizationPolyamide 6Cross-Linking
[1] Jiang M., Tan H., Jiang L., Duan J., Gu X., Feng L. (2024). Anionic Ring-Opening Polymerization of ε‑Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Ind. Eng. Chem. Res., 63(45): 19476–19485. DOI: 10.1021/acs.iecr.4c02855. View Source
Molecular Weight Control via Activator Dosage
The concentration of acetyl caprolactam directly and precisely controls the molecular weight of the resulting polyamide 6. By adjusting the activator concentration, the number of active polymerization sites is regulated, thereby dictating final molecular weight . This relationship is quantifiable; the dosage of N-acetylcaprolactam is reported as the primary factor affecting the molecular weight of cast polyamide 6 (MCPA6), surpassing the influence of catalyst (e.g., sodium hydroxide) dosage [1].
MW controlClass-level
AcCL dosage is main factor for molecular weight
Supports procurement as primary MW regulator; catalyst dosage is secondary
Class-level inference; validate with specific catalyst system
Molecular weight adjustable via AcCL concentration
Comparator Or Baseline
Sodium hydroxide (NaOH) catalyst dosage
Quantified Difference
AcCL dosage is the main factor; NaOH dosage is secondary [1]
Conditions
Anionic ring-opening polymerization of ε-caprolactam for cast polyamide 6 (MCPA6)
Why This Matters
For procurement, this quantifies the functional value of acetyl caprolactam: it is not merely an initiator but a primary molecular weight regulator, enabling tailored material properties.
[1] Library.cnu.ac.kr. 상세정보: MCPA6 preparation study. Results indicate that the dosage of N-acetylcaprolactam is the main factor to affect the molecular weight of MCPA6, followed by dosage of sodium hydroxide. View Source
Rapid Solidification for Inkjetting
In inkjetting applications for rapid manufacturing, acetyl caprolactam, in combination with optimized catalyst systems (e.g., ε-caprolactam magnesium bromide), enables a solidification half-time of less than 1 minute [1]. This rapid kinetics benchmark is critical for high-throughput, layer-by-layer additive processes.
Solidification rateReported
< 1 min half-time
Supports rapid additive manufacturing (inkjetting) process fit
Optimized catalyst system required; reported under specific conditions
Not applicable (system optimization, not direct comparator)
Quantified Difference
Not applicable
Conditions
Anionic polymerization of ε-caprolactam with EtMgBr catalyst and acetyl caprolactam activator; optimized for inkjetting
Why This Matters
This quantifies the process speed achievable with acetyl caprolactam in additive manufacturing, a key metric for industrial adoption and cycle time reduction.
[1] Khodabakhshi K., Gilbert M., Dickens P., Hague R. (2010). Optimizing conditions for anionic polymerization of caprolactam for inkjetting. Adv. Polym. Technol., 29: 226–236. DOI: 10.1002/adv.20191. View Source
Thermolysis Kinetics vs. Acylcaprolactam Analogs
Gas-phase thermolysis studies of related 2-acetyl cyclic compounds provide a baseline for thermal stability. Acetyl caprolactam (seven-membered ring) exhibits an activation energy (Ea) for unimolecular first-order elimination of 153.2 kJ mol⁻¹, with a pre-exponential factor (log A) of 11.2 s⁻¹ [1]. This is lower than the Ea for six-membered ring analog 2-acetylcyclohexanone (Ea = 189.5 kJ mol⁻¹) and five-membered ring 2-acetylcyclopentanone (Ea = 193.4 kJ mol⁻¹), indicating that ring size and heteroatom incorporation significantly influence thermal decomposition kinetics.
Thermolysis kineticsContext-dependent
Ea 153.2 vs. 189.5–193.4 kJ mol⁻¹ (smaller ring analogs)
Supports thermal stability comparison; ring size influences decomposition
Cross-study comparison; gas-phase thermolysis data
Gas-phase thermolysis over 50 K temperature range; first-order unimolecular elimination
Why This Matters
This provides a quantifiable, fundamental measure of thermal stability relative to structural analogs, informing material selection for high-temperature processing or applications.
Thermal StabilityThermolysisKinetics
[1] Al-Awadi N. A., Mathew T. (1995). Thermolysis reaction of 2‐acetyl‐1‐oxo‐five‐, six‐, and seven‐membered ring. J. Phys. Org. Chem. (Abstract data: Ea values for compounds 1-6). View Source
Scalable High-Yield Synthesis Route
A scalable synthesis route for acetyl caprolactam via reaction of caprolactam with acetic anhydride in toluene at 100 °C for 30 minutes has been reported to achieve a yield of 94% [1]. This high yield is a critical metric for cost-effective industrial supply and scalability.
Synthesis yieldReported
94%
Supports supply scalability and cost-effectiveness evaluation
Alternative orthogonal experimental optimization route yielding 87% under different conditions (1.2:1 molar ratio, 2h reaction)
Quantified Difference
7% higher yield under optimized continuous flow conditions
Conditions
1 mol caprolactam, 1.2 mol acetic anhydride in toluene at 100 °C, 30 min residence time
Why This Matters
Quantitative yield data supports procurement decisions by indicating the efficiency and cost-effectiveness of established production methods, ensuring reliable supply and competitive pricing.
Acetyl caprolactam is essential for anionic polymerization processes conducted above 220 °C, such as reaction injection molding (RIM) and composite consolidation, where linear, melt-processable polyamide 6 is required. Bifunctional activators like MDI cause cross-linking and produce unusable, insoluble networks at these temperatures [1]. The monofunctional nature of acetyl caprolactam ensures a linear polymer architecture suitable for subsequent thermoforming or welding.
Inkjetting-Based Additive Manufacturing
For 3D printing and rapid manufacturing techniques based on inkjet deposition of monomer, acetyl caprolactam enables the rapid solidification kinetics necessary for high-throughput layer-by-layer fabrication. Optimized formulations achieve solidification half-times under 1 minute, making the process industrially viable [2].
Tailored Molecular Weight in Cast Polyamide
In cast polyamide manufacturing, acetyl caprolactam serves not only as an activator but as the primary control variable for regulating final polymer molecular weight. The ability to dial in specific mechanical properties by adjusting activator concentration, independent of catalyst loading, is a key advantage for producing custom polyamide components [3].
Beyond polymer chemistry, acetyl caprolactam is a valuable building block for synthesizing nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs) [4]. Its solubility profile and reactivity make it a versatile intermediate in fine chemical production [4]. Additionally, caprolactam derivatives are noted for their solvent properties in agrochemical formulations [5].
Molecular weight reproducibility vs. catalyst loading
Pharmaceutical & agrochemical intermediate
Versatile reactivity and solubility profile
Yield, purity, and N-heterocycle building block suitability
[1] Jiang M., Tan H., Jiang L., Duan J., Gu X., Feng L. (2024). Anionic Ring-Opening Polymerization of ε‑Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Ind. Eng. Chem. Res., 63(45): 19476–19485. DOI: 10.1021/acs.iecr.4c02855. View Source
[2] Khodabakhshi K., Gilbert M., Dickens P., Hague R. (2010). Optimizing conditions for anionic polymerization of caprolactam for inkjetting. Adv. Polym. Technol., 29: 226–236. DOI: 10.1002/adv.20191. View Source
[3] Library.cnu.ac.kr. 상세정보: MCPA6 preparation study. Results indicate that the dosage of N-acetylcaprolactam is the main factor to affect the molecular weight of MCPA6, followed by dosage of sodium hydroxide. View Source
[4] Nanjing HK Chemical. N-乙酰己内酰胺的反应机理解析 and Introduction to N-acetyl caprolactam. Application as pharmaceutical intermediate and organic synthesis building block. View Source
[5] Patents Encyclopedia. Patent application: Agrochemical Composition. Caprolactam and caprolactam derivatives have good solvent properties for agrochemical ingredients. View Source
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